3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features.
3-Amino-1H-pyrazole-4-carboxamide: A simpler analog with fewer substituents on the pyrazole ring[][8].
Uniqueness
3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the diethyl and propyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-8-9(10(12)13-15)11(16)14(5-2)6-3/h8H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
RFOAJYNQQIDWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N(CC)CC |
Origin of Product |
United States |
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